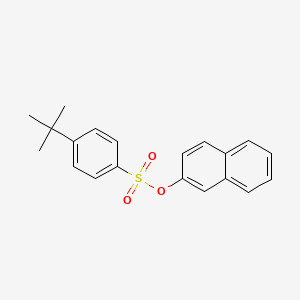
2-Naphthyl 4-tert-butylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 4-tert-butylbenzenesulfonate (NBBS) is a versatile organic compound with a wide range of applications. It has the molecular formula C20H20O3S and a molecular weight of 340.44 .
Synthesis Analysis
The synthesis of NBBS can be achieved through various methods. One approach involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and yields a solid product . Another method involves the use of 2-naphthol as a starting material in multicomponent reactions .Molecular Structure Analysis
The molecular structure of NBBS consists of 20 carbon atoms, 20 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The electron-rich aromatic framework of 2-naphthol, a component of NBBS, allows it to be utilized in several kinds of organic reactions . These reactions lead to the creation of several organic molecules with potent biological properties .Wissenschaftliche Forschungsanwendungen
Environmental Science and Analytical Chemistry
- Pollutant Detection and Extraction : Alonso, Castillo, and Barceló (1999) developed a solid-phase extraction procedure for polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This work highlights the application of such compounds in environmental monitoring and pollution control efforts, with a focus on wastewater from the chemical, pharmaceutical, and textile industries (Alonso, Castillo, & Barceló, 1999).
Chemistry and Catalysis
- Oxidation Catalysts : Işci, Caner, Zorlu, Gürek, Dumoulin, and Ahsen (2014) explored the use of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine for potential oxidation catalyst applications. The study found remarkable stability under oxidative conditions, with implications for industrial processes such as the oxidation of cyclohexene using H2O2 (Işci et al., 2014).
Organic Synthesis
- Synthetic Methodologies : Schlosser, Jung, and Takagishi (1990) reported on the selective mono- or dimetalation of arenes using superbasic reagents, involving compounds such as tert-butylbenzene. This study contributes to the field of synthetic organic chemistry, offering new pathways for the synthesis of complex organic molecules (Schlosser, Jung, & Takagishi, 1990).
Materials Science
- Polymer Synthesis : Chern, Tsai, and Wang (2009) investigated the synthesis of new polyimides containing di-tert-butyl side groups, demonstrating low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. Such materials have potential applications in the electronics industry for components requiring high performance and stability (Chern, Tsai, & Wang, 2009).
Antibacterial Agents
- Antibacterial Compounds : Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, and Shah (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and evaluated their antibacterial potential. This research indicates the relevance of sulfonamide derivatives in the development of new antibacterial agents (Abbasi et al., 2015).
Safety and Hazards
While specific safety and hazard information for NBBS is not available, it’s important to handle all chemicals with care. For instance, 2-naphthol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, and can cause specific target organ toxicity upon repeated exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
naphthalen-2-yl 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-20(2,3)17-9-12-19(13-10-17)24(21,22)23-18-11-8-15-6-4-5-7-16(15)14-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRLGZJOWGGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 4-tert-butylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)

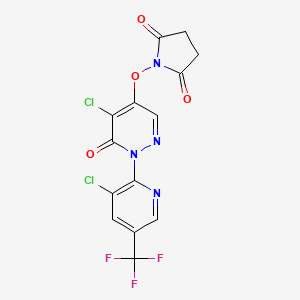
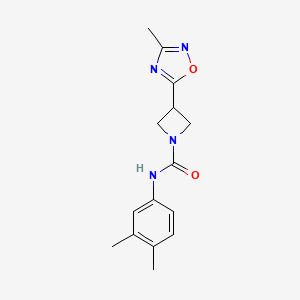
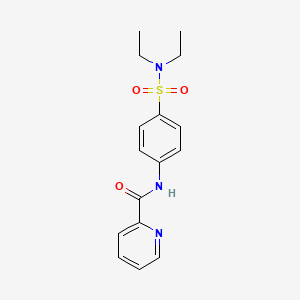
![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)

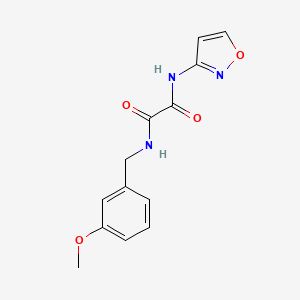
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
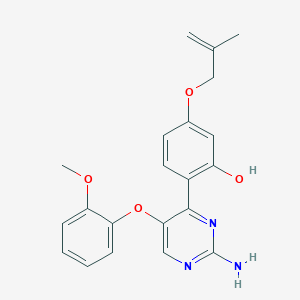


![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)